molecular formula C12H9N5O3 B5540281 N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B5540281
M. Wt: 271.23 g/mol
InChI Key: GRXAHCYOFFEDTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, derivatives of pyrazol-1-yl acetamide have been synthesized through reactions involving acetyl chloride, acrylamide precursors, and various aromatic aldehydes, leading to the formation of pyrazole and triazole rings (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using techniques such as FT-IR, NMR, and LCMS, revealing detailed insights into their molecular conformations and the nature of their functional groups (Salian, Narayana, & Sarojini, 2017).

Chemical Reactions and Properties

Compounds of this nature often exhibit reactive behavior towards nucleophiles and electrophiles, facilitating the formation of coordination complexes and enabling further functionalization. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated the impact of hydrogen bonding on self-assembly processes and antioxidant activity (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of related compounds are influenced by their molecular structure and functional groups. Crystallographic studies have provided detailed insights into the arrangement of molecules in the solid state, showcasing the role of hydrogen bonding and π-π interactions in determining the physical characteristics of these compounds (Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide-like compounds, including reactivity, stability, and chemical transformations, are central to their potential applications in synthesis and material science. Their ability to undergo various chemical reactions, such as cycloadditions, substitutions, and redox reactions, highlights their versatility in organic synthesis and potential utility in developing novel materials and pharmaceuticals (Kariuki et al., 2022).

Scientific Research Applications

Antimicrobial Activity

N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been explored for its potential in the synthesis of new heterocycles incorporating antipyrine moiety, showing antimicrobial properties. Bondock et al. (2008) utilized it as a key intermediate for creating various compounds, such as coumarin, pyridine, pyrrole, thiazole, and others. These compounds were evaluated for their antimicrobial effects, highlighting the chemical's role in developing potential antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Coordination Complexes and Antioxidant Activity

Research on N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide derivatives has also extended into the development of novel Co(II) and Cu(II) coordination complexes. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their structural and antioxidant properties. The study found significant antioxidant activity for these complexes, indicating their potential for therapeutic applications (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Insecticidal Activity

The chemical's utility is further demonstrated in the synthesis of innovative heterocycles incorporating a thiadiazole moiety with potential insecticidal properties. Fadda et al. (2017) explored its application against the cotton leafworm, Spodoptera littoralis, providing a basis for developing new insecticidal agents. This work showcases the versatility of N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in synthesizing compounds with varied biological activities (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3/c13-5-9-3-1-2-4-11(9)15-12(18)8-16-7-10(6-14-16)17(19)20/h1-4,6-7H,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXAHCYOFFEDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide

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